2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile
Description
Properties
IUPAC Name |
5-oxo-3-phenyl-2H-furan-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO2/c12-6-9-10(7-14-11(9)13)8-4-2-1-3-5-8/h1-5H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLDKEIZBJSYND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=O)O1)C#N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385019 | |
| Record name | 2-Oxo-4-phenyl-2,5-dihydrofuran-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7692-89-9 | |
| Record name | 2-Oxo-4-phenyl-2,5-dihydrofuran-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile typically involves constructing the furan ring with appropriate substituents, often starting from phenyl-substituted precursors and incorporating the nitrile and keto functionalities through multi-step organic transformations. The key challenge is the selective formation of the 2,5-dihydro-furan ring with the correct substitution pattern.
Grignard Reaction-Based Synthesis of 2-Oxo-4-Phenylbutyrate Intermediate
A critical intermediate related to the target compound is 2-oxo-4-phenylbutyrate, which can be synthesized via a Grignard reaction followed by addition to oxalic acid diethyl ester. This intermediate can then be transformed into the furan ring system.
-
- Beta-bromophenylethane reacts with magnesium metal in a solvent mixture of methyl tertiary butyl ether (MTBE) and a thinner (volume ratio thinner:MTBE = 0 to 0.25:1).
- Reaction conditions: 30–60 °C, 1–12 hours.
- The molar ratio of MTBE to beta-bromophenylethane is 1–5:1.
- This forms the phenylethylmagnesium bromide Grignard reagent.
-
- The Grignard reagent is added dropwise to oxalic acid diethyl ester at low temperature (-30 to 50 °C, preferably -5 to -10 °C).
- Reaction time: 1–15 hours.
- The addition product is 2-oxo-4-phenylbutyrate diethyl ester.
-
- Acid hydrolysis (using hydrochloric acid, mercaptan, or acetic acid) at 0–20 °C for 0.1–1 hour converts the ester to the acid.
- Followed by alkali neutralization, washing, and drying to isolate 2-oxo-4-phenylbutyrate.
Cyclization to Form the Furan Ring
While the patent above focuses on the intermediate 2-oxo-4-phenylbutyrate, the final step to obtain this compound involves cyclization and introduction of the nitrile group at position 3 of the furan ring.
- This can be achieved by intramolecular cyclization reactions under acidic or basic conditions, often involving dehydration or condensation steps.
- The nitrile group can be introduced via substitution or by using nitrile-containing precursors during ring formation.
- Specific detailed protocols for this cyclization are less commonly disclosed but are inferred from related heterocyclic synthesis literature.
Alternative Routes and Considerations
- Other synthetic routes may start from phenyl aldehyde derivatives, which undergo condensation with acetic anhydride, hydrogenation, esterification, and subsequent condensation with oxalic acid diethyl ester to yield intermediates convertible to the target compound.
- Another route involves 2-phenylethyl alcohol reacting with sulfur oxychloride to form 2-phenyl-chloroethane, which then forms a Grignard reagent and reacts with oxalic acid diethyl ester to yield 2-oxo-4-phenylbutyrate, followed by cyclization.
- These alternative routes tend to be longer or require more stringent reaction conditions (anhydrous, anaerobic, low temperature), which can reduce yield and increase cost.
Research Findings and Reaction Analysis
- Nuclear Magnetic Resonance (NMR) studies have shown that this compound interacts with pyruvate, indicating the presence of reactive methylene protons at δ 5.71 ppm that can be abstracted in the presence of pyruvate, leading to further chemical transformations.
- This reactivity suggests that the methylene group adjacent to the keto and nitrile functionalities is acidic and can participate in tautomerism or condensation reactions, which is relevant for the cyclization step in synthesis.
- Mass spectrometry (ESI-MS) detected intermediates consistent with proposed reaction pathways, supporting the mechanistic understanding of the compound’s formation and reactivity.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Grignard reagent formation | Beta-bromophenylethane + Mg in MTBE + thinner | 30–60 | 1–12 | - | Solvent ratio thinner:MTBE = 0–0.25:1 |
| Addition to oxalic acid diethyl ester | Grignard solution + oxalic acid diethyl ester | -30 to 50 (preferably -5 to -10) | 1–15 | - | Low temperature to control reaction |
| Acid hydrolysis and workup | HCl, mercaptan, or acetic acid | 0–20 (preferably 5–15) | 0.1–1 | >80 | Converts ester to acid |
| Cyclization to furan ring | Intramolecular cyclization (acid/base catalysis) | Variable | Variable | - | Final step to form 2,5-dihydro-furan ring |
Chemical Reactions Analysis
Types of Reactions
2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
Chemistry
2-Oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile serves as a valuable building block in organic synthesis. Its reactivity allows for the formation of more complex organic molecules through various chemical reactions, including:
- Oxidation : Can yield carboxylic acids or other oxidized derivatives.
- Reduction : Converts nitrile groups to amines or ketone groups to alcohols.
- Substitution Reactions : The phenyl group can undergo electrophilic aromatic substitution reactions.
Research has indicated that MW01 exhibits significant biological activities:
- Antimicrobial Properties : Studies have shown that it can modulate bacterial metabolic pathways, particularly through interaction with the phosphoenolpyruvate-carbohydrate phosphotransferase system (PTS), which is crucial for sugar uptake and biofilm formation in bacteria such as Vibrio cholerae .
| Biological Activity | Mechanism |
|---|---|
| Antimicrobial | Modulates PTS affecting biofilm formation |
| Anticancer Potential | Investigated for effects on cancer cell lines |
Medical Applications
The compound is being explored as a pharmaceutical intermediate. Its potential to influence biochemical processes makes it a candidate for drug development aimed at treating infections or regulating microbial growth.
Industrial Uses
In industry, this compound is utilized in developing new materials and chemical processes. Its unique structural characteristics allow for innovations in material science and chemical engineering.
Case Study 1: Biofilm Modulation
A study highlighted MW01's ability to induce biofilm formation in Vibrio cholerae, demonstrating its potential as an agent for controlling microbial behavior. The research focused on how MW01 affects the PTS system's efficiency in sugar transport and biofilm dynamics .
Case Study 2: Antimicrobial Screening
In another investigation, MW01 was screened alongside other compounds for its antimicrobial efficacy against various bacterial strains. The findings suggested that it could serve as a lead compound for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed that the compound can modulate biochemical processes through its reactive functional groups.
Comparison with Similar Compounds
Core Heterocyclic Modifications
- MW01 vs. 2-amino-4,5-dihydro-3-furancarbonitrile: Replacement of the carbonyl oxygen with an amino group (position 2) eliminates the oxo functionality, rendering the latter more nucleophilic. This amino derivative serves as a carbon source in domino reactions with o-substituted anilines to synthesize benzimidazoles .
Electronic and Physicochemical Properties
- Trimethyl Derivative : Methyl groups at positions 4 and 5 increase hydrophobicity (logP ~2.8 predicted), favoring solubility in organic solvents, whereas MW01’s polar nitrile and carbonyl groups enhance aqueous dispersibility .
- Extended π-System (Compound 1b) : Conjugation with benzothiazole and alkenyl groups shifts absorption to near-infrared (NIR) regions (λmax >700 nm), enabling applications in bioimaging .
Biological Activity
2-Oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile, also known as MW01, is a compound of significant interest due to its unique structural characteristics and potential biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, effects on microbial systems, and potential applications in medicine and industry.
The molecular formula for this compound is with a molecular weight of approximately 185.18 g/mol. The compound has notable physical properties including:
| Property | Value |
|---|---|
| Density | 1.28 g/cm³ |
| Melting Point | 165-167 °C |
| Boiling Point | 393.1 °C at 760 mmHg |
| Flash Point | 191.2 °C |
| LogP | 1.52058 |
These properties contribute to its reactivity and interaction with biological systems.
The biological activity of MW01 is primarily linked to its interaction with the phosphoenolpyruvate-carbohydrate phosphotransferase system (PTS), a critical pathway in bacterial metabolism that regulates sugar uptake and biofilm formation. Research indicates that MW01 can modulate the PTS by influencing the ratio of phosphoenolpyruvate (PEP) to pyruvate, which is crucial for various cellular functions including biofilm formation in Vibrio cholerae .
Key Findings:
- Biofilm Formation : MW01 promotes biofilm formation in Vibrio cholerae without exhibiting bactericidal properties at concentrations as high as 200 µg/mL. The compound interacts with pyruvate, leading to changes in biochemical pathways that favor biofilm development .
- Chemical Reactivity : Studies using NMR spectroscopy have shown that MW01 reacts with pyruvate, resulting in complex intermediary structures that may facilitate biofilm formation .
Case Studies
Several studies have highlighted the biological implications of MW01:
- Study on Biofilm Modulation : A research project investigated the effects of MW01 on biofilm formation in Vibrio cholerae. The findings revealed that at concentrations as low as 0.05 mg/mL, MW01 significantly induced biofilm formation by interacting with metabolic pathways regulated by the PTS .
- Antimicrobial Properties : While primarily noted for its role in biofilm modulation, MW01 has also been studied for its antimicrobial potential. It was found to exhibit modest antimicrobial activity against certain bacterial strains, suggesting possible applications in developing new antimicrobial agents .
Comparison with Similar Compounds
MW01 shares structural similarities with other compounds known for their biological activities, such as ralfuranones and flavipesins. These compounds also exhibit effects on biofilm modulation and antimicrobial properties but may differ in their specific mechanisms of action.
| Compound Name | Similarity to MW01 | Biological Activity |
|---|---|---|
| Ralfuranones | Aryl-furanone structure | Biofilm modulation |
| Flavipesins | Similar functional groups | Antimicrobial activity |
Q & A
Q. What are the recommended synthetic routes for 2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via cyclization reactions using precursors such as substituted acrylonitriles or furan derivatives. For example, describes its synthesis through a one-pot condensation reaction involving phenylacetylene and nitrile-containing intermediates under acidic conditions . Optimization involves controlling temperature (e.g., 80–100°C), solvent selection (e.g., DMF or THF), and catalyst use (e.g., Lewis acids like ZnCl₂). Purity is enhanced via recrystallization from ethanol or acetone. Reaction progress can be monitored using TLC or HPLC .
Q. What spectroscopic and chromatographic methods are suitable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : and NMR in deuterated DMSO or CDCl₃ identify proton environments and carbon frameworks, with characteristic signals for the furan ring (δ 6.5–7.5 ppm for protons; δ 160–180 ppm for carbonyl carbons) .
- FT-IR : Strong absorbance at ~2200 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O stretch) confirm functional groups .
- Mass Spectrometry : ESI-MS or GC-MS validates molecular weight (m/z 185.2 for [M+H]⁺) .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>95% recommended for biological studies) .
Q. What are its applications in developing fluorescent probes for environmental or biological systems?
Methodological Answer: The compound’s electron-deficient furan ring and nitrile group enable selective interactions with anions like bisulfite. describes its use in a carbazole-based near-infrared probe for bisulfite detection in water samples. Methodology includes:
- Functionalization with N-ethyl-carbazole to enhance fluorescence quantum yield.
- Validation via fluorescence titration (λₑₓ = 650 nm, λₑₘ = 720 nm) in PBS buffer (pH 7.4).
- Limit of detection (LOD) calculated using the Stern-Volmer equation .
Advanced Research Questions
Q. How does the compound’s structure influence its interaction with bacterial phosphotransferase systems (PTS) in biofilm formation?
Methodological Answer: shows that this compound (MW01) modulates biofilm formation in Vibrio cholerae by altering the PEP:pyruvate ratio. Key steps include:
- Genetic Knockdown : Silencing PTS-related genes (e.g., ptsI, ptsH) to confirm target pathways.
- Metabolite Profiling : LC-MS quantifies intracellular PEP/pyruvate levels after MW01 exposure.
- Biofilm Assays : Crystal violet staining or confocal microscopy to measure biofilm biomass under varying MW01 concentrations (5–50 µg/mL) . Structural analogs (e.g., ralfuranones) suggest the furan ring and nitrile group are critical for binding PTS regulatory domains .
Q. What crystallographic techniques are used to determine its structure, and what challenges arise?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Data collected at 100 K using Mo-Kα radiation (λ = 0.71073 Å). SHELXL () refines structures, with challenges including low crystal quality due to flexible dihydrofuran rings.
- Data Validation : R-factor (<0.05) and displacement parameter analysis resolve disorder in phenyl substituents.
- Comparison with Analogues : Overlay with similar structures (e.g., pyrrole-3-carbonitriles in ) identifies conformational differences .
Q. How can density functional theory (DFT) predict reactivity and electronic properties?
Methodological Answer:
- Computational Setup : B3LYP/6-311++G(d,p) basis set calculates HOMO-LUMO gaps (e.g., ~4.2 eV) and electrostatic potential maps.
- Reactivity Sites : Fukui indices highlight nucleophilic regions (furan oxygen) and electrophilic sites (nitrile carbon).
- Validation : Correlate DFT-predicted dipole moments (~5.2 D) with experimental solvatochromic shifts .
Q. How to resolve contradictions in biological activity data across studies (e.g., biofilm promotion vs. growth inhibition)?
Methodological Answer:
- Dose-Response Analysis : Test concentrations from 1–100 µg/mL to identify biphasic effects (e.g., biofilm induction at low doses vs. growth inhibition at high doses) .
- Species-Specificity : Compare activity in V. cholerae () vs. algae (), where structural analogs act as herbicide leads.
- Mechanistic Profiling : RNA-seq or proteomics to differentiate PTS modulation from off-target effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
